molecular formula C13H10BrFN2S B1210042 1-(4-Bromophenyl)-3-(2-fluorophenyl)thiourea CAS No. 65551-03-3

1-(4-Bromophenyl)-3-(2-fluorophenyl)thiourea

Cat. No. B1210042
CAS RN: 65551-03-3
M. Wt: 325.2 g/mol
InChI Key: OTFSLGRMDQRXQJ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-(2-fluorophenyl)thiourea is a member of thioureas.

Scientific Research Applications

Synthesis and Structural Analysis

  • Thiourea derivatives like 1-(4-Bromophenyl)-3-(2-fluorophenyl)thiourea have been synthesized and analyzed for their structural and vibrational properties, providing insights into their potential applications in material science and pharmaceutical research (Saeed et al., 2011).

Biological Activity

  • Thiourea compounds exhibit a range of biological activities, including antibacterial and antifungal properties. This makes them interesting candidates for the development of new antimicrobial agents (Shakoor & Asghar, 2021).

  • The synthesis of thiourea derivatives has been explored for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential in medical and pharmaceutical research (Saeed et al., 2010).

Material Science Applications

  • The study of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea has contributed to understanding molecular stability, charge transfer, and reactivity, which are crucial in designing new materials with specific electronic properties (Mary et al., 2016).

Spectroscopic Properties

  • Research on thiourea derivatives has revealed the impact of fluorine substitution on their crystal structures and vibrational properties, useful for developing advanced materials in various technological applications (Saeed et al., 2010).

Green Chemistry

  • The green synthesis of thiourea derivatives is an area of growing interest, emphasizing environmentally friendly approaches in chemical synthesis (Saeed & Shaheen, 2010).

Drug Development

  • Thiourea derivatives are studied for their potential as lead compounds in developing new analgesic drugs. Their chemical structure and reactivity play a key role in their pharmacological properties (Menon et al., 2018).

properties

CAS RN

65551-03-3

Product Name

1-(4-Bromophenyl)-3-(2-fluorophenyl)thiourea

Molecular Formula

C13H10BrFN2S

Molecular Weight

325.2 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(2-fluorophenyl)thiourea

InChI

InChI=1S/C13H10BrFN2S/c14-9-5-7-10(8-6-9)16-13(18)17-12-4-2-1-3-11(12)15/h1-8H,(H2,16,17,18)

InChI Key

OTFSLGRMDQRXQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=C(C=C2)Br)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=C(C=C2)Br)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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